molecular formula C8H3ClF3NOS B1612765 2-Chloro-4-(trifluoromethylthio)phenyl isocyanate CAS No. 55225-89-3

2-Chloro-4-(trifluoromethylthio)phenyl isocyanate

Cat. No.: B1612765
CAS No.: 55225-89-3
M. Wt: 253.63 g/mol
InChI Key: VGVQCRCJNVYGKU-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethylthio)phenyl isocyanate is an organic compound with the molecular formula C8H3ClF3NOS. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a chlorine atom at the 2-position and a trifluoromethylthio group at the 4-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

The synthesis of 2-Chloro-4-(trifluoromethylthio)phenyl isocyanate typically involves the reaction of 2-chloro-4-(trifluoromethylthio)aniline with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:

C6H3Cl(CF3S)NH2+COCl2C6H3Cl(CF3S)NCO+2HCl\text{C}_6\text{H}_3\text{Cl}(\text{CF}_3\text{S})\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_3\text{Cl}(\text{CF}_3\text{S})\text{NCO} + 2\text{HCl} C6​H3​Cl(CF3​S)NH2​+COCl2​→C6​H3​Cl(CF3​S)NCO+2HCl

In industrial settings, the production of this compound may involve continuous flow processes to enhance safety and efficiency. The reaction conditions typically include low temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

2-Chloro-4-(trifluoromethylthio)phenyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiols.

Common reagents used in these reactions include amines, alcohols, thiols, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-(trifluoromethylthio)phenyl isocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethylthio)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly modify the active site of the enzyme, thereby inhibiting its activity. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

2-Chloro-4-(trifluoromethylthio)phenyl isocyanate can be compared with other phenyl isocyanate derivatives, such as:

The uniqueness of this compound lies in the presence of both the chlorine and trifluoromethylthio groups, which confer distinct reactivity and properties that are valuable in various applications.

Properties

IUPAC Name

2-chloro-1-isocyanato-4-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NOS/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVQCRCJNVYGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604849
Record name 2-Chloro-1-isocyanato-4-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55225-89-3
Record name 2-Chloro-1-isocyanato-4-[(trifluoromethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55225-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-isocyanato-4-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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